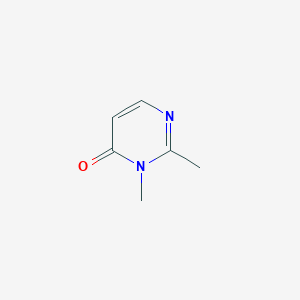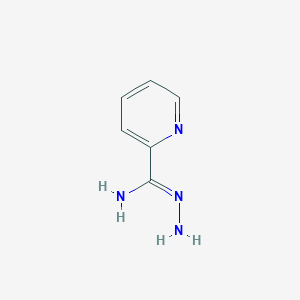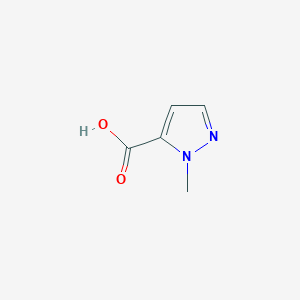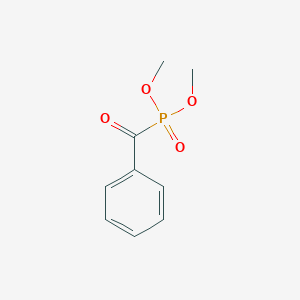
2,3-Dimethyl-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-4(3H)-pyrimidinone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has been extensively studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-4(3H)-pyrimidinone is not yet fully understood. However, studies have shown that it may act by inhibiting the activity of enzymes that are critical for the growth and proliferation of cancer cells and viruses.
Biochemical and Physiological Effects
2,3-Dimethyl-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells and viruses. In vivo studies have shown that it can reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,3-Dimethyl-4(3H)-pyrimidinone in lab experiments is its high purity. This compound can be synthesized to a high degree of purity, making it ideal for use in various experiments. However, one of the limitations of using this compound is its cost. The synthesis of this compound can be expensive, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2,3-Dimethyl-4(3H)-pyrimidinone. One potential direction is the development of new synthesis methods that are more cost-effective and efficient. Another direction is the study of the compound's potential applications in other fields, such as materials science and environmental science. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Métodos De Síntesis
2,3-Dimethyl-4(3H)-pyrimidinone can be synthesized through a variety of methods, including the reaction of 2,3-dimethylpyridine with cyanamide or the reaction of 2,3-dimethyl-1,4-dihydropyrimidine-5-carboxylic acid with thionyl chloride. The synthesis of this compound is critical for its scientific research applications.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-4(3H)-pyrimidinone has been studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, this compound has been shown to have anticancer and antiviral properties. In agriculture, it has been studied for its potential as a herbicide. In industry, it has been studied for its potential as a polymer additive.
Propiedades
Número CAS |
17758-38-2 |
|---|---|
Fórmula molecular |
C6H8N2O |
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
2,3-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C6H8N2O/c1-5-7-4-3-6(9)8(5)2/h3-4H,1-2H3 |
Clave InChI |
AHQSDTAPZOQQBJ-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=O)N1C |
SMILES canónico |
CC1=NC=CC(=O)N1C |
Sinónimos |
2,3-Dimethylpyrimidin-4(3H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















